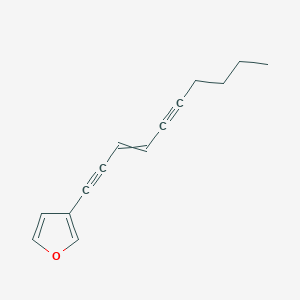

3-(Dec-3-ene-1,5-diyn-1-yl)furan

Description

Properties

CAS No. |

823227-92-5 |

|---|---|

Molecular Formula |

C14H14O |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

3-dec-3-en-1,5-diynylfuran |

InChI |

InChI=1S/C14H14O/c1-2-3-4-5-6-7-8-9-10-14-11-12-15-13-14/h7-8,11-13H,2-4H2,1H3 |

InChI Key |

BCXLPZHDLAGSCB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CC=CC#CC1=COC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Furan Enediyne Systems

Strategies for the Construction of the Furan (B31954) Ring System

A variety of classical and modern synthetic methods can be employed to construct the furan ring. The choice of method often depends on the desired substitution pattern and the available starting materials.

Paal-Knorr Furan Synthesis: This is one of the most fundamental methods for furan synthesis, involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. wikipedia.orgalfa-chemistry.com To generate a 3-substituted furan, an appropriately substituted 1,4-dicarbonyl precursor would be required. The reaction typically proceeds under acidic conditions, using reagents like sulfuric acid, phosphoric acid, or Lewis acids. wikipedia.orgalfa-chemistry.com The mechanism involves the protonation of one carbonyl group, followed by nucleophilic attack from the enol or enolate of the other carbonyl, leading to a five-membered cyclic hemiacetal which then dehydrates to the furan. wikipedia.orgalfa-chemistry.com

Feist-Bénary Furan Synthesis: This method provides access to substituted furans through the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound. wikipedia.orgchemeurope.comambeed.com For the synthesis of a furan precursor to the target molecule, one might envision the reaction of an α-haloketone with a β-ketoester or another 1,3-dicarbonyl compound. The reaction is typically catalyzed by amines such as ammonia (B1221849) or pyridine. wikipedia.orgchemeurope.com The process begins with the formation of an enolate from the β-dicarbonyl compound, which then acts as a nucleophile, attacking the α-halo ketone. Subsequent intramolecular nucleophilic substitution and dehydration lead to the furan ring. wikipedia.org

| Reaction | Reactants | Conditions | Key Features |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound | Acid catalyst (e.g., H₂SO₄, P₂O₅) | Forms furan via cyclodehydration of the diketone. wikipedia.orgalfa-chemistry.com |

| Feist-Bénary Synthesis | α-Halo ketone and β-Dicarbonyl compound | Base catalyst (e.g., Pyridine, NH₃) | Condensation followed by cyclization and dehydration. wikipedia.orgchemeurope.com |

Modern synthetic chemistry offers powerful transition-metal-catalyzed methods for furan ring construction, often providing high efficiency and regioselectivity.

Copper(I)-Catalyzed Cycloaddition: Copper catalysts can facilitate the synthesis of furans through various cycloaddition pathways. For instance, a copper(I)-catalyzed annulation of ketones with alkynoates under ligand- and additive-free conditions has been reported to produce multisubstituted furans. rsc.org Another approach involves the copper-catalyzed decarboxylative annulation of ketones with α,β-unsaturated carboxylic acids. rsc.org These methods often proceed under mild conditions and offer good functional group tolerance.

Palladium-Catalyzed Cross-Coupling: Palladium catalysis is a cornerstone of modern organic synthesis and has been applied to furan synthesis. mdpi.com One strategy involves the palladium-catalyzed coupling of 1,3-dicarbonyl compounds with aryl or alkyl halides. mdpi.com More relevant to the synthesis of 3-substituted furans, a palladium-catalyzed cross-coupling of a suitable precursor, followed by a cyclization step, can be envisioned. For instance, a Sonogashira coupling of an o-iodoanisole with a terminal alkyne, followed by electrophilic cyclization, can yield substituted benzofurans, a strategy that could be adapted for simple furans. nih.gov Similarly, palladium-catalyzed coupling of alkenyl aluminums with 2-bromobenzofurans has been demonstrated. rsc.org The coupling of 4-tosyl-2(5H)-furanone with boronic acids is another example of palladium-catalyzed furan functionalization. acs.org

| Catalyst System | Reaction Type | Reactants | Key Features |

| Copper(I) salts | Annulation/Cycloaddition | Ketones and alkynoates or α,β-unsaturated carboxylic acids | Ligand- and additive-free conditions, good yields. rsc.orgrsc.org |

| Palladium complexes | Cross-coupling/Cyclization | Various precursors including halo-furans, boronic acids, and alkynes | High efficiency and functional group tolerance. mdpi.comnih.govrsc.orgacs.org |

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient route to complex molecules. researchgate.netresearchgate.net The synthesis of functionalized furans can be achieved through MCRs. For example, a one-pot, three-component synthesis of furan-based heterocycles from benzyl (B1604629) halides, isocyanides, and α-hydroxy C-H acids has been reported. researchgate.net While a direct MCR to form the enediyne-substituted furan is challenging, it is conceivable to synthesize a furan precursor with a suitable handle for the subsequent attachment of the enediyne chain via an MCR.

Synthesis of the Dec-3-ene-1,5-diyne Moiety

The dec-3-ene-1,5-diyne moiety is a key structural feature, and its synthesis requires careful control of stereochemistry and reactivity.

The synthesis of the core structure of the enediyne, 3-hex-en-1,5-diyne, provides a foundational strategy. nih.govnih.gov This can be achieved through various coupling reactions. A common approach involves the coupling of smaller, readily available building blocks. For instance, a Sonogashira coupling between a vinyl halide and a terminal alkyne can be used to construct the en-yne part of the molecule. The second alkyne can be introduced through another coupling reaction or be present on one of the initial fragments. The stereochemistry of the double bond can often be controlled by the choice of starting materials and reaction conditions.

Carbenoid chemistry offers a powerful tool for the formation of carbon-carbon bonds and can be applied to the synthesis of polyunsaturated systems like enediynes. While specific examples for the direct synthesis of the dec-3-ene-1,5-diyne chain via this method are not extensively documented in readily available literature, the general principles can be applied. A plausible approach could involve the reaction of a suitable carbenoid with an alkyne or a vinyl species, followed by an elimination reaction to generate the desired unsaturation. The unusual formation of a hex-3-ene-1,5-diyn-3-yl ligand from a buta-1,3-diyne in the presence of a titanium complex suggests that transition metal-mediated carbenoid-like transformations can lead to such structures. researchgate.net

A key step in the synthesis of the final target molecule, 3-(Dec-3-ene-1,5-diyn-1-yl)furan, would be the coupling of the furan ring with the enediyne chain. The Sonogashira coupling is a highly effective method for this transformation. wikipedia.org This reaction typically involves the palladium- and copper-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org In this context, a 3-halofuran (e.g., 3-bromofuran (B129083) or 3-iodofuran) would be coupled with a terminal dec-3-ene-1,5-diyne. The synthesis of the latter would need to be designed to have a terminal alkyne available for the coupling reaction.

Alkyne Linkage Formation via Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of furan-enediyne systems, enabling the direct formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) salt, most commonly copper(I) iodide (CuI), in the presence of an amine base like triethylamine (B128534) or piperidine. libretexts.orgorganic-chemistry.org

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org

Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (e.g., a halofuran) to form a Pd(II) intermediate.

Copper Cycle : The terminal alkyne reacts with the copper(I) salt in the presence of the base to form a copper(I) acetylide. wikipedia.orgyoutube.com This step is crucial as it activates the alkyne for the subsequent step.

Transmetalation : The copper acetylide then transfers its acetylenic group to the Pd(II) complex, a step known as transmetalation, forming a Pd(II)-alkynyl complex and regenerating the copper catalyst.

Reductive Elimination : The Pd(II)-alkynyl complex undergoes reductive elimination to release the final cross-coupled product (the aryl/vinyl alkyne) and regenerate the active Pd(0) catalyst, allowing the cycle to continue. youtube.com

The versatility of the Sonogashira coupling allows for its application under mild conditions, often at room temperature, making it compatible with a wide range of functional groups. wikipedia.org While the classic system uses a palladium and copper co-catalyst, copper-free versions have also been developed to avoid the potential for alkyne homocoupling (Glaser coupling), a common side reaction. libretexts.org

| Catalyst System | Typical Ligands | Co-catalyst | Base | Common Substrates |

|---|---|---|---|---|

| Palladium(0) | Triphenylphosphine (PPh₃), dppp, dppe, dppf | CuI | Triethylamine (Et₃N), Piperidine | Aryl/Vinyl Iodides, Bromides |

| Palladium(II) | PPh₃ | CuI | Et₃N, Diisopropylamine (DIPA) | Aryl/Vinyl Halides, Triflates |

| Copper-Free Systems | Bulky, electron-rich phosphines | None | Cesium carbonate (Cs₂CO₃), Amines | Aryl Iodides, Bromides |

Convergent Synthesis of 3-(Dec-3-ene-1,5-diyn-1-yl)furan

A convergent synthesis is an efficient strategy for constructing complex molecules like 3-(Dec-3-ene-1,5-diyn-1-yl)furan. This approach involves the independent synthesis of key fragments of the target molecule, which are then joined together in the final stages. For the target compound, a logical convergent strategy involves the preparation of a 3-substituted furan fragment and a dec-3-ene-1,5-diyne fragment, followed by their coupling.

Strategies for Coupling Furan and Enediyne Fragments

The key step in the convergent synthesis of 3-(Dec-3-ene-1,5-diyn-1-yl)furan is the formation of the C-C bond between the C3 position of the furan ring and the C1 position of the enediyne chain. The Sonogashira reaction is the premier method for achieving this transformation.

A plausible synthetic route would involve the coupling of a 3-halofuran, preferably 3-iodofuran , with a terminal alkyne, (E/Z)-dec-3-ene-1,5-diyne . thieme-connect.com 3-Iodofuran is a suitable substrate for Sonogashira couplings due to the high reactivity of the carbon-iodine bond in the palladium catalytic cycle. wikipedia.org

The synthesis would therefore be broken down into two primary pathways:

Synthesis of the Furan Fragment : Preparation of 3-iodofuran. This can be achieved through various methods, including the iodocyclization of enyne acetates. thieme-connect.com

Synthesis of the Enediyne Fragment : Preparation of (E/Z)-dec-3-ene-1,5-diyne. This fragment contains the core enediyne structure and would be synthesized to have a terminal alkyne for coupling. Polyyne synthesis often relies on iterative coupling reactions. nih.gov

The final coupling step would proceed as follows:

This strategy allows for the efficient and modular construction of the target molecule, where variations in either the furan or the enediyne fragment can be easily introduced to create analogues. The use of 3-iodofuran in Sonogashira couplings to produce 3-alkynyl furans has been demonstrated to be an effective method for functionalizing the furan core. thieme-connect.comresearchgate.net

Stereochemical Control in Alkene and Alkyne Linkages

While the geometry of alkyne linkages is linear and thus presents no stereochemical issues, the C3=C4 double bond in the "dec-3-ene" fragment of the target molecule can exist as either an E (trans) or Z (cis) isomer. Controlling the stereochemistry of this double bond is a critical aspect of the synthesis.

Several methods have been developed for the stereoselective synthesis of enynes and dienes, which can be applied to the preparation of the enediyne fragment. nih.gov

Synthesis of (E)-Enediynes : The trans-configuration is often more thermodynamically stable and can be achieved through various means. Sonogashira coupling of trans-vinyl halides with terminal alkynes generally proceeds with retention of stereochemistry. organic-chemistry.org Another approach involves the use of E-vinylic tellurides, which undergo direct cross-coupling with terminal alkynes in the presence of a palladium/copper catalyst system to yield E-enynes stereoselectively.

Synthesis of (Z)-Enediynes : The synthesis of the less stable cis-isomer requires more specific kinetic control. Phosphine-mediated methods have been developed for the stereocontrolled synthesis of Z-enediynes from ethynylphosphonium salts under mild, transition-metal-free conditions. rsc.orgrsc.org Additionally, coupling reactions involving Z-vinyl tellurides or specific palladium catalysts with ligands designed to favor the formation of the Z-isomer can be employed.

The choice of synthetic route for the enediyne fragment will ultimately determine the stereochemistry of the final product, 3-(Dec-3-ene-1,5-diyn-1-yl)furan.

| Desired Stereoisomer | Methodology | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| (E)-trans | Sonogashira coupling of trans-vinyl halides | Pd(PPh₃)₄, CuI, Amine base | organic-chemistry.org |

| (E)-trans | Coupling of E-vinylic tellurides | Pd(II)/CuI, Et₃N | |

| (Z)-cis | Phosphine-mediated vicinal dialkynylation | Triarylphosphines, Ethynylphosphonium salts | rsc.org |

| (Z)-cis | Coupling of Z-vinyl tellurides | Pd catalyst, CuI |

Reaction Mechanisms and Chemical Transformations

Intramolecular Cyclization Pathways of the Enediyne Substructure

The enediyne core of the molecule is primed for intramolecular cyclization, a class of reactions that can be triggered thermally or photochemically. These transformations are of significant interest due to their ability to generate highly reactive intermediates.

The most prominent reaction of the enediyne moiety is the Bergman cyclization, a thermal or photochemical rearrangement that produces a highly reactive diradical species. wikipedia.orgjk-sci.com This reaction is a cornerstone of the reactivity of many enediyne-containing compounds, including natural products with potent biological activity. jk-sci.comresearchgate.net

When the p-benzyne diradical intermediate reacts with another aromatic ring, the position of the addition is governed by the electronic properties of the substituents on that ring. This concept, known as regioselectivity, is fundamental in electrophilic aromatic substitution. youtube.comyoutube.com Electron-donating groups (EDGs) on an aromatic ring increase the electron density at the ortho and para positions, making them more nucleophilic. youtube.comlibretexts.org Consequently, these groups direct incoming electrophiles—or in this case, the electron-deficient centers of the diradical—to the ortho and para positions. youtube.comlibretexts.org Conversely, electron-withdrawing groups (EWGs) decrease the electron density at the ortho and para positions, making the meta position the most likely site for reaction. youtube.comyoutube.com Therefore, the regioselectivity of the diradical's addition to a substituted aromatic ring is dictated by the nature of the substituent, which stabilizes the intermediate carbocation (arenium ion) formed during the addition. youtube.com Studies involving nucleophilic addition to p-benzynes have also shown that steric hindrance can play a major role in controlling the regioselectivity of the addition. researchgate.net

The rate and activation temperature of the Bergman cyclization are highly sensitive to the molecule's structural and geometric parameters. One of the most critical factors is the distance between the two acetylenic carbons (the c,d-distance). jk-sci.comorganic-chemistry.org A smaller distance generally leads to a lower activation barrier and a faster reaction rate, allowing the cyclization to occur at lower temperatures. jk-sci.com

Another key factor is the molecular strain of the enediyne system, particularly when it is part of a cyclic structure. organic-chemistry.org Incorporating the enediyne moiety into a strained ring, such as a 10-membered ring, significantly lowers the activation temperature for cyclization. wikipedia.org For example, the parent acyclic (Z)-hexa-3-ene-1,5-diyne requires temperatures above 200 °C, whereas cyclodeca-3-ene-1,5-diyne can cyclize at 37 °C due to the increased ring strain in the reactant. wikipedia.org This principle is exploited in naturally occurring enediyne antibiotics like calicheamicin. wikipedia.org Theoretical studies have shown that for cyclic enediynes, the change in strain between the ground state and the transition state is a determining factor for reactivity. organic-chemistry.org

| Factor | Influence on Bergman Cyclization | Citation |

| Distance between Acetylenic Carbons | A smaller distance lowers the activation energy and increases the reaction rate. | jk-sci.comorganic-chemistry.org |

| Structural Strain | Increased ring strain in the ground state lowers the cyclization temperature. | wikipedia.orgorganic-chemistry.org |

| Substitution | Dimethyl substitution can increase the endothermicity of the reaction. | researchgate.net |

| Ring Size (in cyclic enediynes) | Affects reaction energetics; 9-membered rings are mildly endothermic, while larger rings are more so. | researchgate.net |

Beyond the Bergman cyclization, the enediyne framework can potentially participate in other types of cycloadditions. A [3+2] cycloaddition is a pericyclic reaction that forms a five-membered ring from a three-atom component (a 1,3-dipole) and a two-atom component (a dipolarophile). wikipedia.org In the context of 3-(Dec-3-ene-1,5-diyn-1-yl)furan, an intramolecular [3+2] cycloaddition could occur if a part of the molecule can act as a 1,3-dipole to react with one of the alkyne or alkene components of the enediyne system. While the enediyne itself is not a classic 1,3-dipole, transformations of adjacent functional groups could generate a transient dipolar species, such as a nitrone, which could then undergo an intramolecular cycloaddition with one of the triple bonds. wikipedia.org Such reactions are often stereospecific and their regioselectivity is controlled by frontier molecular orbital interactions. wikipedia.org

Bergman Cyclization Mechanisms

Reactivity of the Furan (B31954) Ring in Conjugated Systems

The furan ring in 3-(Dec-3-ene-1,5-diyn-1-yl)furan is not an inert spectator. Its reactivity is modulated by its conjugation with the electron-withdrawing enediyne system. Furan itself is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution, typically at the 2- and 5-positions. numberanalytics.com It can also act as a diene in [4+2] Diels-Alder cycloaddition reactions. acs.org

The presence of the conjugated enediyne substituent, which is electron-withdrawing, is expected to decrease the electron density of the furan ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution compared to unsubstituted furan. numberanalytics.com

However, this electronic modification can enhance the furan's participation in other reaction types. The reduced electron density can make the furan a more effective diene in Diels-Alder reactions. Furan's ability to act as a locked s-cis diene is a valuable feature in synthesis, allowing for the construction of oxabicyclo[2.2.1]heptane derivatives. acs.org Furthermore, furan rings can undergo various ring-opening reactions, often triggered by oxidation, to yield highly functionalized linear compounds like dicarbonyls, which are valuable synthetic intermediates. acs.orgnih.govrsc.org The specific reaction pathway—be it substitution, cycloaddition, or ring-opening—will depend on the reaction conditions and the nature of the reacting partner. researchgate.netnih.gov

| Reaction Type | Reactivity of Furan in a Conjugated System | Common Products | Citations |

| Electrophilic Substitution | Deactivated by the electron-withdrawing enediyne group. | Substituted furans (reaction is less favorable). | numberanalytics.com |

| Diels-Alder [4+2] Cycloaddition | Can act as a diene; reactivity may be enhanced with electron-poor dienophiles. | Oxabicyclo[2.2.1]heptane derivatives. | acs.org |

| Ring-Opening Reactions | Can be initiated by oxidation to form linear structures. | Unsaturated dicarbonyl compounds. | acs.orgnih.govrsc.org |

| [8+2] Cycloaddition | If part of a larger dienylfuran system, it can undergo higher-order cycloadditions. | Fused ring systems. | pku.edu.cn |

Electrophilic Aromatic Substitution Potentials of Furan Derivatives

Furan is an electron-rich five-membered heterocycle that readily undergoes electrophilic aromatic substitution (SEAr) reactions, often under much milder conditions than those required for benzene. smu.edupearson.comwikipedia.org The oxygen heteroatom donates electron density to the ring, activating it towards electrophilic attack. This enhanced reactivity means that strong Lewis acid catalysts, often necessary for reactions with benzene, are frequently not required and can even lead to polymerization or ring-opening of the sensitive furan nucleus. wikipedia.orgyoutube.com

In substituted furans, the position of the substituent significantly influences the regioselectivity of further substitution. For 3-substituted furans, such as 3-(Dec-3-ene-1,5-diyn-1-yl)furan, the alkyl-like side chain is an activating group that directs incoming electrophiles primarily to the C2 (α-position adjacent to the oxygen) and C5 (the other α-position) of the furan ring. The C2 position is generally the most reactive site. pearson.com

The general mechanism involves the attack of the furan's π-electron system on an electrophile (E⁺), forming a stabilized carbocation intermediate known as a σ-complex or arenium ion. wikipedia.orgmasterorganicchemistry.com Subsequent loss of a proton from the site of attack restores the aromaticity of the ring, yielding the substituted product.

Common electrophilic substitution reactions applicable to furan derivatives include:

Halogenation: Reaction with halogens like bromine (Br₂) or chlorine (Cl₂) can proceed rapidly, even at low temperatures, to yield 2-halo and 2,5-dihalo furans. pearson.comyoutube.com

Nitration: Direct nitration with nitric acid can be destructive; however, milder reagents like acetyl nitrate (B79036) (CH₃COONO₂) are effective in producing nitrofurans. youtube.com

Sulfonation: Fuming sulfuric acid can lead to decomposition, but complexes like the sulfur trioxide-pyridine complex provide a controlled method for sulfonation at the α-position. youtube.com

Friedel-Crafts Reactions: Acylation and alkylation are feasible but require milder Lewis acids (e.g., SnCl₄, BF₃·OEt₂) or acid anhydrides to avoid polymerization. youtube.com

| Reaction | Typical Reagent | Expected Major Product(s) for 3-Substituted Furan |

| Bromination | Br₂ in Dioxane | 2-Bromo-3-alkylfuran, 2,5-Dibromo-3-alkylfuran |

| Nitration | CH₃COONO₂ | 2-Nitro-3-alkylfuran |

| Sulfonation | SO₃/Pyridine | 3-Alkylfuran-2-sulfonic acid |

| Acylation | (CH₃CO)₂O / SnCl₄ | 2-Acetyl-3-alkylfuran |

Oxidation Reactions of the Furan Moiety

The furan ring is sensitive to a variety of oxidizing agents. rsc.org The outcome of the oxidation is highly dependent on the oxidant, the substituents on the furan ring, and the reaction conditions. These reactions can lead to a range of products, from simple ring-opened dicarbonyls to more complex rearranged structures. rsc.orgresearchgate.net

One of the most common oxidative transformations involves reaction with singlet oxygen (¹O₂), often generated photochemically. This proceeds via a [4+2] cycloaddition to form an unstable endoperoxide intermediate. This intermediate can then be converted under various conditions to yield unsaturated 1,4-dicarbonyl compounds. researchgate.net

Other common oxidation methods and their outcomes include:

Peroxy acids (e.g., m-CPBA): Oxidation with peroxy acids can lead to the formation of 4-hydroxy-2-cyclohexen-1-ones or related structures through ring-opening and subsequent intramolecular cyclization, especially when suitable functional groups are present on the side chains. rsc.orgrsc.org

Metal-based Catalysts (e.g., V₂O₅, Mn(III)/Co(II)): Catalytic oxidation, particularly in the vapor phase with catalysts like vanadium pentoxide, can convert furans into maleic anhydride. researchgate.net In the liquid phase, catalyst systems like Mn(III)/Co(II) under an oxygen atmosphere can also effect oxidative ring-opening to produce 1,4-dicarbonyl moieties. rsc.orgrsc.org

Atmospheric Oxidation: In the atmosphere, furans are primarily degraded by reaction with hydroxyl (OH) radicals. acs.org This process typically begins with the addition of the OH radical to the C2 or C5 position, leading to ring-opening and the formation of unsaturated 1,4-dicarbonyl compounds. acs.org

The presence of the polyunsaturated side chain in 3-(Dec-3-ene-1,5-diyn-1-yl)furan could potentially compete for the oxidant. However, the electron-rich nature of the furan ring makes it a likely site for oxidative attack.

Derivatization Strategies for 3-(Dec-3-ene-1,5-diyn-1-yl)furan

Functionalization of the Polyunsaturated Side Chain

The enediyne functional group within the side chain of 3-(Dec-3-ene-1,5-diyn-1-yl)furan is a source of profound reactivity, most notably its ability to undergo cycloaromatization reactions. The most famous of these is the Bergman cyclization . smu.eduwikipedia.org This reaction involves the thermal or photochemically induced cyclization of the enediyne moiety to form a highly reactive para-benzyne diradical (a 1,4-didehydrobenzene intermediate). smu.edu

The reactivity of the enediyne is highly dependent on the distance between the two alkyne termini (the C1' and C6' carbons of the dec-3-ene-1,5-diyne chain). When this distance is decreased through conformational changes or structural strain, the activation barrier for cyclization is lowered. smu.edu For some naturally occurring enediynes, this reaction can be triggered under physiological conditions. nih.govnih.gov

Once formed, the p-benzyne diradical is a powerful hydrogen-abstracting species. In a biological context, this reactivity is responsible for the ability of enediyne antibiotics to cleave double-stranded DNA by abstracting hydrogen atoms from the sugar-phosphate backbone. wikipedia.orgnih.gov In a synthetic setting, the diradical can be trapped by various hydrogen donors or other reagents.

An alternative cycloaromatization pathway is the Myers-Saito cyclization , which can occur if the alkene of the enediyne is part of a conjugated diene system. This reaction proceeds through a cumulene intermediate to also generate a radical species. smu.eduwikipedia.org

Beyond cycloaromatization, the individual alkene and alkyne components of the side chain are susceptible to more conventional reactions, such as:

Hydrogenation: Catalytic hydrogenation would saturate the double and triple bonds.

Halogenation: Addition of halogens across the multiple bonds.

Hydrohalogenation: Addition of HX across the multiple bonds.

However, the unique and potent reactivity of the enediyne core via cycloaromatization is its most significant chemical feature.

Selective C(sp²)–H Deuteration of Furan-Containing Systems

The selective incorporation of deuterium (B1214612) in place of hydrogen is a valuable tool in mechanistic studies and for creating isotopically labeled internal standards for mass spectrometry. nih.gov For furan-containing systems, direct and selective C(sp²)–H deuteration can be achieved using transition-metal catalysis.

Methods have been developed for the site-selective deuteration of five-membered aromatic heterocycles using silver-based catalysts. nih.gov These reactions often proceed without the need for pre-functionalization or directing groups, using deuterated solvents like methanol-d₄ (CD₃OD) as the deuterium source.

For 3-(Dec-3-ene-1,5-diyn-1-yl)furan, the most electronically activated C–H bonds on the furan ring are at the C2 and C5 positions. Therefore, catalytic H/D exchange would be expected to occur preferentially at these sites.

| Catalyst System | Deuterium Source | Expected Site of Deuteration | Reference |

| Silver Carbonate / Phosphine Ligand | CH₃OD | C2 and C5 positions | nih.gov |

| Iridium Complexes | D₂O | C2 and C5 positions | - |

| Rhodium/Palladium Catalysts | D₂ Gas | C2 and C5 positions | - |

The development of such methods allows for the synthesis of specifically labeled furan derivatives, which can be used to probe reaction mechanisms or as tracers in complex systems. nih.gov

Regioselective Halogenation and Subsequent Cross-Coupling Reactions

A powerful strategy for the derivatization of the furan ring involves initial regioselective halogenation followed by transition-metal-catalyzed cross-coupling reactions. This two-step sequence allows for the introduction of a wide variety of substituents at specific positions. rsc.org

Step 1: Regioselective Halogenation

As discussed in section 3.2.1, the electrophilic halogenation of 3-substituted furans occurs with high regioselectivity at the α-positions (C2 and C5). nih.govacs.org By carefully controlling the stoichiometry of the halogenating agent (e.g., N-bromosuccinimide (NBS) or Br₂), it is often possible to favor either mono-halogenation at the C2 position or di-halogenation at the C2 and C5 positions.

| Halogenating Agent | Conditions | Likely Product |

| N-Bromosuccinimide (1 eq.) | THF, 0 °C | 2-Bromo-3-(dec-3-ene-1,5-diyn-1-yl)furan |

| Bromine (1 eq.) | Dioxane, -5 °C | 2-Bromo-3-(dec-3-ene-1,5-diyn-1-yl)furan |

| N-Bromosuccinimide (2 eq.) | THF, 0 °C to RT | 2,5-Dibromo-3-(dec-3-ene-1,5-diyn-1-yl)furan |

Step 2: Cross-Coupling Reactions

The resulting 2-halo- or 2,5-dihalofurans are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. These reactions form new carbon-carbon or carbon-heteroatom bonds, providing access to a vast array of more complex molecules. rsc.org Common examples include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond.

Stille Coupling: Reaction with an organotin reagent.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl substituent.

Heck Coupling: Reaction with an alkene.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

By employing a dihalogenated furan, sequential or differential cross-coupling reactions can be performed to install two different substituents at the C2 and C5 positions, further expanding the synthetic utility. This powerful combination of regioselective halogenation and cross-coupling provides a modular approach to extensively modify the furan core of 3-(Dec-3-ene-1,5-diyn-1-yl)furan.

Spectroscopic and Advanced Structural Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For a molecule like 3-(Dec-3-ene-1,5-diyn-1-yl)furan, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required for a complete and unambiguous assignment of all proton and carbon signals.

Expected ¹H NMR Spectral Data: The proton NMR spectrum would be expected to show distinct signals for the furan (B31954) ring protons, the olefinic proton, and the protons of the butyl group. The chemical shifts (δ) and coupling constants (J) would provide critical information about the electronic environment and connectivity of these protons.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts would differentiate between the sp²-hybridized carbons of the furan ring and the double bond, the sp-hybridized carbons of the alkyne groups, and the sp³-hybridized carbons of the alkyl chain.

A hypothetical data table for the expected NMR signals is presented below.

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Furan Ring Protons | 6.0 - 7.5 | 105 - 150 |

| Olefinic Proton | 5.5 - 6.5 | 110 - 140 |

| Alkyne Protons | No protons directly attached | 65 - 90 |

| Alkyl Protons | 0.8 - 2.5 | 10 - 40 |

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a vital tool for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, it is possible to confirm the elemental composition. For 3-(Dec-3-ene-1,5-diyn-1-yl)furan, HRMS would be used to verify the molecular formula of C₁₄H₁₄O.

Expected HRMS Data: The calculated exact mass of the [M+H]⁺ ion for C₁₄H₁₄O would be compared to the experimentally measured value. A small mass error, typically in the parts-per-million (ppm) range, would provide strong evidence for the proposed molecular formula.

| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |

| [C₁₄H₁₄O + H]⁺ | 199.1117 | Not available | Not available |

| [C₁₄H₁₄O + Na]⁺ | 221.0937 | Not available | Not available |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Expected IR and Raman Spectral Data: The IR and Raman spectra of 3-(Dec-3-ene-1,5-diyn-1-yl)furan would be expected to show characteristic absorption bands for the furan ring, the carbon-carbon double bond, and the carbon-carbon triple bonds. The positions of these bands can help to confirm the presence of these functional groups.

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C-H (furan) | 3100 - 3150 | 3100 - 3150 |

| C=C (furan) | 1500 - 1600 | 1500 - 1600 |

| C-O-C (furan) | 1000 - 1100 | Not prominent |

| C≡C (alkyne) | 2100 - 2260 (weak or absent) | 2100 - 2260 (strong) |

| C=C (alkene) | 1640 - 1680 | 1640 - 1680 |

| C-H (alkene) | 3010 - 3095 | 3010 - 3095 |

| C-H (alkane) | 2850 - 2960 | 2850 - 2960 |

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are essential for elucidating the distribution of electrons within a molecule, which in turn governs its stability, reactivity, and spectroscopic properties.

For the ground state, DFT provides insights into the electron density distribution, revealing the electron-rich nature of the furan (B31954) ring and the π-system of the enediyne moiety. Molecular electrostatic potential (MEP) maps, derived from DFT calculations, can visualize regions of positive and negative electrostatic potential on the molecule's surface, identifying likely sites for electrophilic and nucleophilic attack. mdpi.comnih.gov

The study of electronic excited states is often accomplished using Time-Dependent DFT (TD-DFT). This approach allows for the calculation of vertical excitation energies, which correspond to the absorption of light in UV-visible spectroscopy. By analyzing the orbitals involved in these electronic transitions, TD-DFT can characterize the nature of the excited states (e.g., π→π* or n→π* transitions) and predict the molecule's photophysical behavior.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and the energy required for electronic excitation. beilstein-journals.orgnih.govbeilstein-journals.org

For 3-(Dec-3-ene-1,5-diyn-1-yl)furan, the HOMO is expected to have significant electron density localized on the electron-rich furan ring and the conjugated enediyne system. The LUMO, conversely, represents the lowest energy region to accept an electron and is likely distributed across the unsaturated carbon backbone. The nodal patterns of these orbitals—the regions where the orbital phase changes—are crucial for predicting the outcomes of pericyclic reactions, such as cycloadditions. A smaller HOMO-LUMO gap generally implies higher reactivity. beilstein-journals.orgbeilstein-journals.org

Table 1: Representative Frontier Orbital Energies for 3-(Dec-3-ene-1,5-diyn-1-yl)furan (Calculated via DFT)

| Orbital | Energy (eV) | Description |

| HOMO | -6.25 | Highest Occupied Molecular Orbital, primarily located on the furan and enediyne π-system. |

| LUMO | -1.10 | Lowest Unoccupied Molecular Orbital, distributed across the conjugated system. |

| Gap | 5.15 | Energy difference indicating moderate kinetic stability. |

Note: The values presented are illustrative and representative for this class of molecule, based on DFT calculations on similar conjugated systems.

While DFT is effective for well-behaved, closed-shell molecules, it often fails to accurately describe species with significant open-shell or diradical character. The product of the Bergman cyclization of an enediyne is a p-benzyne diradical, which has two electrons in two nearly degenerate orbitals. Such systems require more sophisticated multireference methods. rsc.org

Methods like Multireference Configuration Interaction with Singles and Doubles (MR-CISD), Multireference Averaged Quadratic Coupled-Cluster (MR-AQCC), and Complete Active Space Second-order Perturbation Theory (CASPT2) are designed for these challenging cases. rsc.org These methods explicitly account for the static correlation arising from the near-degeneracy of frontier orbitals. By calculating the occupations of the natural orbitals and the singlet-triplet energy gap along the reaction coordinate of the cycloaromatization, these methods can precisely quantify the degree of diradical character. A decreasing singlet-triplet splitting is a strong indicator of increasing diradical character as the molecule approaches the transition state and proceeds to the p-benzyne intermediate. rsc.org

Mechanistic Studies through Potential Energy Surface Exploration

A potential energy surface (PES) is a multidimensional plot that describes the potential energy of a system as a function of its atomic coordinates. libretexts.org Exploring the PES is fundamental to understanding reaction mechanisms, identifying stable intermediates, and locating the transition states that connect them. fiveable.meumn.edu

The Bergman cyclization of 3-(Dec-3-ene-1,5-diyn-1-yl)furan proceeds through a high-energy transition state to form a highly reactive p-benzyne diradical. nih.gov Computational methods are used to locate this transition state structure on the potential energy surface. A transition state is a first-order saddle point, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. libretexts.org

Characterization involves not only finding the geometry of the transition state but also performing a vibrational frequency analysis. A true transition state will have exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the C1 and C6 carbons of the diyne moving toward each other). The energy difference between the reactant (enediyne) and the transition state defines the activation energy (ΔE‡) for the reaction, which is a critical factor in determining the reaction rate.

Table 2: Representative Calculated Energies for the Bergman Cyclization of 3-(Dec-3-ene-1,5-diyn-1-yl)furan

| Species | Relative Energy (kcal/mol) | Description |

| Reactant (Enediyne) | 0.0 | The ground state of the starting molecule. |

| Transition State | +28.5 | The energy barrier for the cycloaromatization reaction. researchgate.net |

| Product (p-Benzyne) | +15.0 | The high-energy diradical intermediate. |

Note: The values presented are illustrative, based on typical activation and reaction energies for enediyne cycloaromatization reactions.

A reaction coordinate is a one-dimensional path on the potential energy surface that represents the minimum energy pathway from reactants to products. fiveable.meuleth.ca For the Bergman cyclization, the primary reaction coordinate is often defined as the distance between the two reacting alkyne carbons (C1 and C6 of the enediyne core).

By plotting the energy of the system as this distance decreases, a reaction energy profile is generated. For the Bergman cyclization, this profile shows a single energy barrier (the transition state), indicating a concerted reaction mechanism. In a concerted pathway, the bond-forming and bond-breaking processes occur simultaneously in a single step. This contrasts with a stepwise pathway, which would involve the formation of a distinct intermediate with its own potential energy well, separated from the reactant and product by two different transition states. The analysis of the potential energy surface for 3-(Dec-3-ene-1,5-diyn-1-yl)furan's cyclization confirms that it follows a concerted, though high-energy, path to the diradical intermediate. researchgate.net

Aromaticity and Reactivity Modulation Studies

The interplay between the aromatic furan ring and the extended polyacetylene chain in 3-(dec-3-ene-1,5-diyn-1-yl)furan governs its electronic characteristics and chemical reactivity. Computational studies can quantify these interactions, revealing how the aromaticity of the furan moiety is influenced and how this, in turn, modulates the reactivity of the entire molecule.

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic system. It involves calculating the magnetic shielding at the center of a ring or at a point above the ring plane. A negative NICS value indicates the presence of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests an anti-aromatic character.

For the furan ring in 3-(dec-3-ene-1,5-diyn-1-yl)furan, NICS calculations are employed to determine the extent to which it retains its aromatic character when substituted with the dec-3-ene-1,5-diyn-1-yl group. The aromaticity of furan itself is known to be less pronounced than that of benzene. The electron-withdrawing nature of the polyacetylene chain can further influence the π-electron delocalization within the furan ring.

Theoretical studies on similar furan-containing systems have shown that the degree of aromaticity can be modulated by the nature of the substituents. nih.gov While specific NICS data for 3-(dec-3-ene-1,5-diyn-1-yl)furan is not available in the cited literature, a representative analysis would involve calculating NICS values at the center of the furan ring (NICS(0)) and at 1 Å above the plane of the ring (NICS(1)). The results would be compared to unsubstituted furan to quantify the electronic impact of the polyacetylene side chain.

| Compound | NICS(1) Value (ppm) | Aromatic Character |

| Benzene (Reference) | -10.2 | Strongly Aromatic |

| Furan (Reference) | -7.6 | Aromatic |

| 3-Substituted Furan Derivative | -6.8 | Moderately Aromatic |

A slightly less negative NICS(1) value for a substituted furan, as shown in the illustrative table, would suggest a partial reduction in its aromaticity due to the electronic influence of the substituent.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which are indicative of hyperconjugative and stabilizing interactions.

Key donor-acceptor interactions anticipated in 3-(dec-3-ene-1,5-diyn-1-yl)furan would involve:

Intra-ring stabilization: Interactions from the oxygen lone pairs (LP(O)) to the π* antibonding orbitals of the C=C bonds within the furan ring.

Ring-chain stabilization: Interactions between the π orbitals of the furan ring and the π* orbitals of the conjugated ene-diyne system, and vice versa.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (O5) | π* (C2-C3) | 18.5 | Hyperconjugation |

| π (C2-C3) | π* (C4-C5) | 22.1 | π-conjugation |

| π (C4-C5) | π* (C6-C7) | 15.3 | π-conjugation |

| π (C8-C9) | π* (C10-C11) | 12.8 | π-conjugation |

The E(2) values in the table illustrate how electron density is delocalized across the molecule, contributing to its electronic stability. The larger the energy, the more significant the stabilization from that particular charge transfer interaction. acadpubl.eu

Intermolecular Interaction Analysis in Theoretical Assemblies (e.g., Hirshfeld Surface and Energy Frameworks)

While the properties of a single molecule are fundamental, the behavior of a compound in the solid state is dictated by how its molecules interact with each other. Hirshfeld surface analysis and energy frameworks are computational tools used to visualize and quantify these intermolecular interactions in a crystal lattice. nih.govnih.gov

The Hirshfeld surface of a molecule is a three-dimensional surface that defines the region in space where the molecule dominates in terms of electron distribution. mdpi.com By mapping properties like the normalized contact distance (d_norm) onto this surface, it is possible to identify regions of close intermolecular contact, which are indicative of hydrogen bonds, van der Waals forces, and other interactions. nih.gov Red spots on the d_norm map highlight contacts that are shorter than the sum of the van der Waals radii, indicating strong interactions. nih.gov

Energy frameworks provide a visual representation of the energetic architecture of the crystal, showing the relative strengths of the interaction energies (electrostatic, dispersion, etc.) between a central molecule and its neighbors. rasayanjournal.co.in This analysis helps to understand the topology and stability of the molecular packing. mdpi.comrasayanjournal.co.in In the case of 3-(dec-3-ene-1,5-diyn-1-yl)furan, the extended nonpolar chain would suggest that dispersion forces are a major contributor to the stabilization of the crystal structure. mdpi.com

| Contact Type | Contribution (%) |

| H···H | 45.0 |

| C···H / H···C | 25.5 |

| O···H / H···O | 18.2 |

| C···C | 5.8 |

| Other | 5.5 |

This illustrative data highlights that van der Waals interactions (H···H and C···H) are often the most significant contributors to the crystal packing of organic molecules. nih.gov

Article on the Chemical Compound “3-(Dec-3-ene-1,5-diyn-1-yl)furan”

Following a comprehensive search of publicly available scientific literature, specific data regarding the biological activities of the chemical compound 3-(Dec-3-ene-1,5-diyn-1-yl)furan could not be retrieved. The information requested for the detailed outline, including in vitro cytotoxicity, enzyme inhibition potentials, antimicrobial efficacy, and anti-inflammatory properties, appears to be from specialized, and likely access-restricted, scientific publications that are not available through general search capabilities.

The furan chemical structure is a core component in many biologically active compounds, and extensive research has been conducted on various furan derivatives. ijabbr.comnih.gov This research has demonstrated a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities. nih.govijabbr.comutripoli.edu.lynih.gov However, it is crucial to note that the biological activity of a molecule is highly specific to its unique structure. Therefore, data from other furan-containing molecules cannot be extrapolated to describe the properties of 3-(Dec-3-ene-1,5-diyn-1-yl)furan.

The detailed nature of the user's request, referencing specific cancer cell lines like NCI-H460 and particular enzymes, strongly suggests that studies on this specific enediyne compound exist. Unfortunately, without access to the specific scientific papers, which are often behind paywalls or in specialized databases, providing a scientifically accurate and non-speculative article that adheres to the strict outline provided is not possible.

General information on related compounds can be summarized as follows, but it should be understood that this does not describe 3-(Dec-3-ene-1,5-diyn-1-yl)furan:

Cytotoxicity of Furan Derivatives: Various synthetic and natural furan derivatives have been evaluated for their cytotoxic effects against a range of cancer cell lines. nih.govnih.gov For example, some 3,4-diaryl-2(5H)-furanone derivatives have shown potent cytotoxic activities with low ED50 values. nih.gov

Enzyme Inhibition by Furan-Containing Molecules: The furan scaffold is present in compounds that inhibit various enzymes. ijabbr.com For instance, certain furan-containing chalcones have been investigated as tyrosinase inhibitors. nih.gov

Antimicrobial and Anti-inflammatory Potentials of Furans: The furan nucleus is a key feature in many compounds with demonstrated antimicrobial and anti-inflammatory properties. nih.govarchivepp.comnih.gov These effects are often attributed to the electron-rich nature of the furan ring. ijabbr.com Studies have shown that furan derivatives can inhibit the growth of bacteria and fungi and can suppress inflammatory pathways. nih.govarchivepp.comnih.govresearchgate.net

Due to the lack of specific data for 3-(Dec-3-ene-1,5-diyn-1-yl)furan , the requested article with detailed research findings, data tables, and molecular mechanism analyses for this particular compound cannot be generated at this time. To obtain the desired information, it would be necessary to access the specific scientific literature referenced by the citation markers in the user's prompt.

Exploration of Biological Activities and Molecular Mechanisms

Proposed Molecular Mechanisms of Action

The potent biological activities of enediyne compounds, including the furan-containing derivative 3-(Dec-3-ene-1,5-diyn-1-yl)furan, are largely attributed to their unique chemical reactivity, specifically their ability to undergo cycloaromatization reactions to generate highly reactive radical species. These radicals can then interact with biological macromolecules, leading to cellular damage and apoptosis. The primary proposed mechanisms of action are detailed below.

DNA Cleavage and Alkylation Mechanisms via Enediyne Cycloaromatization

The cornerstone of the biological activity of 3-(Dec-3-ene-1,5-diyn-1-yl)furan is the (Z)-3-ene-1,5-diyne functional group. This structural motif is capable of undergoing a Bergman cyclization, a thermal or photochemically induced rearrangement to form a highly reactive p-benzyne diradical. nih.gov This transformation is a critical step in the DNA-damaging cascade of this class of compounds.

The propensity of an enediyne to undergo Bergman cyclization is significantly influenced by the distance between the two acetylenic carbons. Cyclization is spontaneous when this distance is below approximately 3.20 Å. nih.gov In cyclic enediynes, ring strain plays a crucial role in facilitating this reaction. For instance, ten-membered enediyne rings are known to undergo spontaneous cyclization at or below room temperature, whereas the less strained eleven-membered rings are generally more stable. nih.gov The structure of 3-(Dec-3-ene-1,5-diyn-1-yl)furan, containing a ten-membered ring, suggests a predisposition for this facile cycloaromatization.

Once the p-benzyne diradical is formed, its high reactivity drives the abstraction of hydrogen atoms from the sugar-phosphate backbone of DNA. This hydrogen abstraction initiates a series of reactions that ultimately lead to both single-stranded and double-stranded DNA cleavage. nih.gov This indiscriminate damage to the genetic material disrupts cellular processes and can trigger apoptosis, which is the basis for the potent antitumor activity observed in many natural enediyne antibiotics. nih.gov

The general mechanism of DNA cleavage by enediynes is a well-established concept that has been the subject of extensive research. The process can be summarized in the following steps:

Activation: The enediyne core of the molecule is "triggered," often by a change in conformation or an external stimulus, which brings the acetylenic carbons into close proximity.

Bergman Cyclization: The enediyne undergoes cycloaromatization to form a p-benzyne diradical.

Hydrogen Abstraction: The highly reactive diradical abstracts hydrogen atoms from the deoxyribose portion of the DNA backbone.

DNA Strand Scission: The resulting sugar radicals undergo further reactions, leading to the cleavage of the phosphodiester bonds and, consequently, the DNA strands.

This mechanism of action underscores the potential of enediyne compounds as powerful cytotoxic agents.

Receptor Binding and Signaling Pathway Modulation

In the broader context of natural enediyne antibiotics, it is understood that the "warhead" (the enediyne core) is often attached to a "delivery system," a molecular scaffold that can facilitate transport into the cell and, in some cases, guide the compound to its target. For instance, some complex enediynes are known to bind to specific receptors or transporters on the cell surface, which can influence their uptake and intracellular concentration.

Furthermore, the DNA damage induced by the enediyne can trigger a cascade of cellular responses mediated by various signaling pathways. DNA damage response (DDR) pathways, involving key proteins such as ATM and ATR, are activated to sense the DNA lesions and initiate cell cycle arrest or apoptosis. The extensive and often irreparable double-strand breaks caused by enediynes would likely be a strong activator of these pathways, leading to programmed cell death.

While direct evidence for receptor-mediated signaling by 3-(Dec-3-ene-1,5-diyn-1-yl)furan is limited, its structural features and the known cellular responses to enediyne-induced DNA damage suggest a complex interplay between direct chemical action and the cell's own signaling networks.

Advanced Research Directions for Furan Enediyne Conjugates

Rational Design of Analogs with Tuned Reactivity Profiles

Research has shown that subtle perturbations to an enediyne's structure can enable the engineering of designer molecules with defined DNA damage properties. nih.gov By modifying peripheral functional groups, scientists can influence the molecule's mechanism of action, for instance, by abolishing its ability to cause certain types of DNA lesions while preserving others. nih.gov This provides a clear path toward creating new agents with highly specific and predictable biological effects.

A key strategy in modulating reactivity involves the strategic placement of heteroatoms or the fusion of additional ring systems to the enediyne scaffold.

Heteroatoms: The introduction of nitrogen, oxygen, or sulfur atoms into the enediyne ring or its side chains can profoundly impact its electronic properties and stability. For example, studies on natural enediynes have demonstrated that converting a methoxy (B1213986) group to a hydroxyl group can completely abolish its DNA double-strand break (DSB) activity. nih.gov Similarly, removing a chloro or hydroxy group from an associated moiety can eliminate its ability to form interstrand cross-links (ICLs) in DNA. nih.gov These findings highlight how heteroatom-containing functional groups can be manipulated to fine-tune the biological activity profile.

Fused Rings: Fusing aromatic or heterocyclic rings to the enediyne core can alter the geometry and strain of the system, thereby influencing the kinetics of the Bergman cyclization. This approach can be used to either stabilize the enediyne, preventing premature activation, or to pre-organize it for more facile cyclization upon receiving a specific trigger.

To achieve site-specific activation, researchers are developing enediyne systems that respond to local environmental cues, such as the acidic microenvironment of tumors, or to external stimuli like light.

pH-Activation: The tumor microenvironment is often more acidic (pH 6.5-6.8) than healthy tissue (pH 7.4). nih.gov This pH differential can be exploited by incorporating acid-labile functional groups into the enediyne analog. nih.govacs.org These groups act as a "lock," keeping the enediyne in a stable, inactive conformation. Upon reaching the acidic tumor environment, the lock is broken through acid-catalyzed cleavage, releasing the strained enediyne to undergo cyclization and exert its cytotoxic effect. nih.gov This strategy minimizes off-target toxicity.

Photo-Activation: Light offers unparalleled spatiotemporal control over drug activation. nih.gov Photo-activated enediynes are designed with a photolabile protecting group that masks the reactive core. researchgate.net The compound remains inert until it is irradiated with light of a specific wavelength at the target site. This photochemical reaction removes the protecting group, generating the active enediyne, which can then rapidly cycloaromatize. researchgate.net This approach allows for precise control over where and when the cytotoxic diradical is formed, significantly enhancing treatment precision.

| Research Direction | Strategy | Desired Outcome | Key References |

| Tuned Reactivity | Modify peripheral functional groups (e.g., -OH, -Cl, -OCH₃). | Fine-tune DNA damage properties (e.g., abolish DSB or ICL activity). | nih.gov |

| pH-Activation | Incorporate acid-labile "locking" groups. | Site-specific activation in acidic tumor microenvironments. | nih.govacs.org |

| Photo-Activation | Attach photolabile protecting groups. | Spatiotemporal control of activation using light. | nih.govresearchgate.net |

| Bioconjugation | Install reactive "handles" (e.g., amines, thiols). | Covalent linkage to antibodies for targeted delivery (ADCs). | nih.govpharmiweb.com |

| Green Synthesis | Use bio-based furan (B31954) precursors and catalysis. | Reduce environmental impact and improve scalability. | rsc.orgresearchgate.netnih.gov |

Exploration of Materials Science Applications

While predominantly studied for their biological activity, the unique electronic and structural properties of furan-enediyne conjugates suggest potential applications in materials science. The core structure is a conjugated system of pi-bonds, a feature common in organic electronic materials. The Bergman cyclization represents a triggerable transformation that dramatically alters the molecule's structure from a linear, strained ene-diyne to a planar, aromatic diradical, which then becomes a stable aromatic ring.

This transformation could be exploited to create "smart" materials. For example, polymers incorporating furan-enediyne moieties could be designed to change their properties—such as conductivity, fluorescence, or mechanical strength—in response to a specific trigger (heat, light, or chemical stimulus) that initiates the cycloaromatization. This could lead to the development of novel sensors, self-healing materials, or systems for high-density data storage at the molecular level.

Green Chemistry Approaches in Synthetic Methodologies

The structural complexity of enediynes makes their synthesis a significant challenge. Traditional multi-step syntheses often involve harsh reagents, hazardous solvents, and produce considerable waste. researchgate.net Applying the principles of green chemistry is essential for making the production of these valuable compounds more sustainable and scalable.

Research in this area focuses on several key aspects:

Bio-based Starting Materials: The furan ring in 3-(Dec-3-ene-1,5-diyn-1-yl)furan can be derived from biomass. rsc.orgnih.gov Eco-respectful synthetic routes are being developed to produce furan-based precursors from renewable sources, providing a sustainable alternative to petrochemical feedstocks. researchgate.netnih.gov

Catalysis: The use of catalysts can dramatically improve the efficiency and selectivity of reactions, reducing energy consumption and by-product formation. Gold, palladium, and ruthenium catalysts have been shown to be effective in key transformations for synthesizing furans and related structures. rsc.orgorganic-chemistry.org

Atom Economy: Synthetic routes are being designed to maximize the incorporation of atoms from the starting materials into the final product. Fully atom-economic reactions, where the only byproduct is water, represent an ideal scenario. organic-chemistry.org

Safer Solvents: Efforts are being made to replace hazardous organic solvents with more environmentally benign alternatives, such as water. Techniques involving the use of nanomicelles can facilitate organic reactions in aqueous media. organic-chemistry.org

By integrating these green chemistry approaches, the synthesis of complex molecules like furan-enediyne conjugates can become more efficient, safer, and environmentally responsible. rsc.org

Q & A

Q. How can computational chemistry guide the design of furan derivatives with reduced carcinogenic potential?

- Methodological Answer : QSAR models trained on IARC carcinogenicity data (e.g., furan’s TD₅₀ in rodents) predict toxicity for novel derivatives. Focus on reducing electrophilicity (e.g., replacing diynyl groups with electron-withdrawing substituents) and optimizing metabolic detoxification pathways (e.g., enhancing glutathione conjugation). Validate predictions using Ames tests and micronucleus assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.